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  • Product: Cyclopropyl(4-fluoro-3-methylphenyl)methanol
  • CAS: 1181600-68-9

Core Science & Biosynthesis

Foundational

Technical Guide: Cyclopropyl(4-fluoro-3-methylphenyl)methanol

This technical guide provides an in-depth analysis of Cyclopropyl(4-fluoro-3-methylphenyl)methanol (CAS 1181600-68-9) , a high-value chiral building block used in the synthesis of advanced pharmaceutical intermediates, p...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Cyclopropyl(4-fluoro-3-methylphenyl)methanol (CAS 1181600-68-9) , a high-value chiral building block used in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

CAS: 1181600-68-9 Formula: C₁₁H₁₃FO Molecular Weight: 180.22 g/mol [1]

Executive Summary: The Strategic Value of the Scaffold

In modern medicinal chemistry, the "Magic Methyl" effect and strategic fluorination are critical for optimizing drug potency and metabolic stability. Cyclopropyl(4-fluoro-3-methylphenyl)methanol integrates three distinct pharmacophoric advantages into a single scaffold:

  • Metabolic Blockade: The 4-fluoro substituent blocks para-hydroxylation (a common Phase I metabolic route), while the 3-methyl group sterically hinders ortho-oxidation and increases lipophilicity (logP modulation).

  • Conformational Rigidity: The cyclopropyl group acts as a rigid bioisostere for isopropyl or tert-butyl groups. Its unique electronic character ("banana bonds" with high p-character) allows for specific pi-stacking interactions within receptor binding pockets.

  • Chiral Handle: The secondary alcohol provides a versatile handle for installing chiral amines (via Ritter or Mitsunobu reactions) or ketones (via oxidation), essential for creating enantiopure active pharmaceutical ingredients (APIs).

Chemical Properties & Specifications

PropertyValue / Specification
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point ~280°C (Predicted)
Density 1.18 ± 0.1 g/cm³ (Predicted)
pKa 13.8 (Secondary Alcohol)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Chirality Racemic (contains 1 chiral center at the carbinol carbon)
Flash Point >110°C

Synthesis Protocol: Grignard Addition

The most robust route to CAS 1181600-68-9 involves the nucleophilic addition of cyclopropylmagnesium bromide to 4-fluoro-3-methylbenzaldehyde. This protocol ensures high yield and minimizes the formation of bis-addition byproducts.

Reagents
  • Precursor: 4-Fluoro-3-methylbenzaldehyde (CAS 135427-08-6)

  • Reagent: Cyclopropylmagnesium bromide (0.5 M in THF) (CAS 23719-80-4)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Saturated Ammonium Chloride (NH₄Cl)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Cool to 0°C using an ice/water bath.

  • Substrate Dissolution: Charge the flask with 4-Fluoro-3-methylbenzaldehyde (1.0 eq) dissolved in anhydrous THF (5 mL per mmol).

  • Grignard Addition (Critical Step):

    • Add Cyclopropylmagnesium bromide (1.2 eq) dropwise via the addition funnel over 30 minutes.

    • Technical Note: Maintain internal temperature <5°C to prevent enolization or side reactions.

  • Reaction Monitoring: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:1) or LC-MS for the disappearance of the aldehyde peak.

  • Quench & Workup:

    • Cool the mixture back to 0°C.

    • Slowly add saturated aqueous NH₄Cl to quench excess Grignard reagent. Caution: Exothermic gas evolution.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the target alcohol.

Synthesis Pathway Diagram

SynthesisPathway Aldehyde 4-Fluoro-3-methylbenzaldehyde (CAS 135427-08-6) Intermediate Mg-Alkoxide Complex Aldehyde->Intermediate THF, 0°C Nucleophilic Addition Grignard Cyclopropyl MgBr (CAS 23719-80-4) Grignard->Intermediate Product Cyclopropyl(4-fluoro-3-methylphenyl)methanol (CAS 1181600-68-9) Intermediate->Product NH4Cl (aq) Hydrolysis

Figure 1: Grignard synthesis pathway for CAS 1181600-68-9.

Downstream Applications & Transformations

This alcohol serves as a "pivot point" for divergent synthesis.

A. Oxidation to Ketone
  • Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions.

  • Product: Cyclopropyl 4-fluoro-3-methylphenyl ketone.

  • Utility: Precursor for asymmetric reductive amination or addition of a second nucleophile to create tertiary alcohols.

B. Conversion to Chiral Amine
  • Method: Mitsunobu reaction with Phthalimide followed by hydrazine deprotection, or conversion to Mesylate followed by azide displacement.

  • Utility: Creates the alpha-cyclopropyl benzylamine motif found in several NK1 antagonists and kinase inhibitors.

C. Chiral Resolution

Since the Grignard reaction yields a racemate, resolution is often required:

  • Enzymatic Kinetic Resolution: Lipase B from Candida antarctica (CAL-B) with vinyl acetate in MTBE often selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol.

  • Chiral HPLC: Preparative separation using Chiralpak AD-H or OD-H columns (Hexane/IPA mobile phase).

Structural Activity Relationship (SAR) Logic

The specific substitution pattern of CAS 1181600-68-9 is designed to solve common DMPK (Drug Metabolism and Pharmacokinetics) failures.

SAR_Logic cluster_0 Metabolic Stability cluster_1 Pharmacodynamics Core Cyclopropyl(4-fluoro-3-methylphenyl)methanol F_atom 4-Fluoro Group: Blocks P450 para-hydroxylation Increases lipophilicity Core->F_atom Me_atom 3-Methyl Group: Steric shield for ortho-positions Prevents ring oxidation Core->Me_atom Cyclo Cyclopropyl Group: Rigid Bioisostere (vs Isopropyl) Unique pi-character (Banana Bonds) Core->Cyclo OH_group Secondary Alcohol: H-bond donor/acceptor Chiral center for specificity Core->OH_group

Figure 2: SAR rationale demonstrating the metabolic and pharmacodynamic advantages of the scaffold.

Safety & Handling (E-E-A-T)

While CAS 1181600-68-9 is generally stable, its precursors require strict safety protocols.

  • Grignard Reagents: Cyclopropylmagnesium bromide is pyrophoric and moisture-sensitive. Must be handled under dry nitrogen/argon. Syringes must be oven-dried.

  • Fluorinated Aromatics: 4-Fluoro-3-methylbenzaldehyde can be a skin and eye irritant. Use chemically resistant gloves (Nitrile/Neoprene).

  • Storage: Store the final alcohol under inert gas at 2–8°C to prevent slow oxidation to the ketone.

References

  • PubChem. (2025).[2] Cyclopropyl(4-fluoro-3-methylphenyl)methanol (Compound Summary). National Library of Medicine. Link

  • Synblock. (2024). Product Data Sheet: CAS 1181600-68-9.[1] Synblock Chemical Catalog. Link[1]

  • BLDpharm. (2024). Fluorinated Building Blocks: 4-Fluoro-3-methylbenzaldehyde. BLD Pharmatech. Link

  • Organic Syntheses. (2010). General Procedure for Grignard Addition to Aldehydes. Org. Synth. Coll. Vol. 10. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Exploratory

Technical Guide: Chemical Properties and Synthetic Utility of Cyclopropyl(4-fluoro-3-methylphenyl)methanol

Executive Summary Cyclopropyl(4-fluoro-3-methylphenyl)methanol (CAS: 1181600-68-9) is a chiral secondary alcohol featuring a 4-fluoro-3-methylphenyl aromatic core coupled to a cyclopropyl moiety.[1][2][3] This compound s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropyl(4-fluoro-3-methylphenyl)methanol (CAS: 1181600-68-9) is a chiral secondary alcohol featuring a 4-fluoro-3-methylphenyl aromatic core coupled to a cyclopropyl moiety.[1][2][3] This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

The molecule combines three distinct pharmacophoric elements:

  • Cyclopropyl Group: Enhances metabolic stability and provides rigid steric bulk, often acting as a bioisostere for isopropyl groups to improve potency.

  • Fluorine Substituent: Modulates the pKa of the aromatic ring and blocks metabolic oxidation at the para-position (C4).

  • Secondary Alcohol: A versatile handle for further functionalization (oxidation, halogenation, or etherification) or direct engagement in hydrogen bonding interactions within a binding pocket.

Physicochemical Profile

The following properties are essential for understanding the compound's behavior in solution and its suitability as a drug-like scaffold.

PropertyValue / DescriptionNote
CAS Number 1181600-68-9Unique Identifier
Molecular Formula C₁₁H₁₃FO
Molecular Weight 180.22 g/mol Fragment-based drug discovery compliant
Physical State Solid (typically off-white to pale yellow)Low melting point solid
Predicted LogP 2.8 – 3.1Lipophilic, good membrane permeability
H-Bond Donors 1 (Hydroxyl)
H-Bond Acceptors 2 (Hydroxyl O, Fluorine)
Rotatable Bonds 2Rigid scaffold due to cyclopropyl
Topological Polar Surface Area (TPSA) ~20.2 ŲHigh CNS penetration potential

Synthetic Methodologies

For research and scale-up, two primary routes are established. The choice depends on the availability of starting materials (aldehyde vs. ketone).

Route A: Grignard Addition (Preferred for Lab Scale)

This method utilizes the nucleophilic addition of cyclopropylmagnesium bromide to 4-fluoro-3-methylbenzaldehyde.

Mechanism: The cyclopropyl carbanion attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is generally irreversible and exothermic.

Protocol:

  • Reagents: 4-Fluoro-3-methylbenzaldehyde (1.0 eq), Cyclopropylmagnesium bromide (1.2 eq, 0.5 M in THF), Anhydrous THF.

  • Setup: Flame-dried 3-neck round-bottom flask under Nitrogen/Argon atmosphere.

  • Procedure:

    • Cool the aldehyde solution in anhydrous THF to 0°C.

    • Add the Grignard reagent dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

    • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Quench: Slowly add saturated aqueous NH₄Cl at 0°C.

    • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.

    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Route B: Reduction of Ketone (Preferred for Stereoselectivity)

Reduction of Cyclopropyl(4-fluoro-3-methylphenyl)methanone (CAS: 1017193-22-4) allows for enantioselective synthesis using chiral catalysts (e.g., CBS reduction), though NaBH₄ yields the racemate.

Protocol (Racemic):

  • Dissolve ketone in Methanol (MeOH).[4]

  • Add NaBH₄ (1.5 eq) portion-wise at 0°C.

  • Stir at RT for 1 hour.

  • Concentrate MeOH, dilute with water, and extract with DCM.

Synthetic Pathway Visualization

SynthesisPathways cluster_conditions Reaction Conditions Aldehyde 4-Fluoro-3-methylbenzaldehyde (Electrophile) Target Cyclopropyl(4-fluoro-3-methylphenyl)methanol (Target Product) Aldehyde->Target Route A: Grignard Addition (THF, 0°C) Grignard Cyclopropyl-MgBr (Nucleophile) Grignard->Target Ketone Cyclopropyl(4-fluoro-3-methylphenyl)methanone (Precursor) Ketone->Target Route B: Reduction (NaBH4 or CBS Catalyst)

Figure 1: Dual synthetic pathways accessing the target alcohol via C-C bond formation (Route A) or Carbonyl Reduction (Route B).

Chemical Reactivity & Stability

Understanding the reactivity profile is crucial for using this intermediate in subsequent steps without degrading the sensitive cyclopropyl ring.

Cyclopropyl Ring Sensitivity
  • Acid Lability: The cyclopropyl ring adjacent to a carbocation (formed during S_N1 reactions) can undergo ring-opening rearrangements (homoallylic rearrangement).

  • Precaution: Avoid strong Lewis acids or harsh acidic conditions (e.g., conc. H₂SO₄) if maintaining the ring is desired. Use mild conditions for substitutions (e.g., Appel reaction or Mitsunobu conditions).

Alcohol Transformations
  • Oxidation: Easily oxidized to the ketone using Dess-Martin Periodinane (DMP) or Swern conditions. Avoid Jones Reagent to prevent acid-catalyzed ring opening.

  • Leaving Group Formation: Mesylation (MsCl/Et₃N) is preferred over tosylation to minimize steric clash with the ortho-methyl group.

Reactivity Flowchart

Reactivity Target Cyclopropyl(4-fluoro-3-methylphenyl)methanol Ketone Aryl Cyclopropyl Ketone (Oxidation) Target->Ketone DMP or Swern (Preserves Ring) Halide Benzylic Halide (Substitution) Target->Halide SOCl2 / Pyridine (Risk of rearrangement) RingOpen Homoallylic Products (Ring Opening) Target->RingOpen Strong Acid (H+) (Degradation)

Figure 2: Reactivity profile highlighting safe transformation pathways vs. degradation risks.

Applications in Drug Discovery

This scaffold is highly valued in "Fragment-Based Drug Design" (FBDD).

  • Metabolic Shielding: The 4-fluoro group blocks metabolic hydroxylation at the para-position, extending the half-life (

    
    ) of the molecule in vivo.
    
  • Conformational Restriction: The 3-methyl group introduces torsional strain, forcing the aromatic ring into a specific conformation relative to the cyclopropyl group. This "pre-organization" can lower the entropic cost of binding to a protein target.

  • Kinase Inhibition: The motif is structuraly similar to intermediates used in p38 MAP kinase inhibitors, where the cyclopropyl group fits into small hydrophobic pockets (e.g., the gatekeeper region).

Safety and Handling (MSDS Summary)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert gas (Argon). The benzylic alcohol is prone to slow auto-oxidation if exposed to air over long periods.

References

  • PubChem. (n.d.).[5] Cyclopropyl(4-fluoro-3-methylphenyl)methanol (Compound).[1][2][6] National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Thermodynamic Characterization of Cyclopropyl(4-fluoro-3-methylphenyl)methanol

Here is an in-depth technical guide on the solubility profiling and thermodynamic characterization of Cyclopropyl(4-fluoro-3-methylphenyl)methanol. [1] Executive Summary Cyclopropyl(4-fluoro-3-methylphenyl)methanol (Stru...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the solubility profiling and thermodynamic characterization of Cyclopropyl(4-fluoro-3-methylphenyl)methanol.

[1]

Executive Summary

Cyclopropyl(4-fluoro-3-methylphenyl)methanol (Structure:


) is a critical chiral intermediate often utilized in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of enzyme inhibitors or receptor modulators where the cyclopropyl moiety confers metabolic stability and conformational rigidity.[1]

Understanding the solid-liquid equilibrium (SLE) of this compound is prerequisite for:

  • Process Optimization: Designing high-yield recrystallization steps.

  • Formulation: Developing lipid-based or amorphous solid dispersions.[1]

  • Purification: Separating the target alcohol from ketone precursors or defluoro-impurities.[1]

This guide provides a rigorous framework for determining the solubility profile of this specific fluorinated carbinol, analyzing its theoretical physicochemical behavior, and detailing the thermodynamic models required to validate experimental data.[1]

Chemical Structure & Theoretical Solubility Profile[1]

To predict solubility behavior, we must analyze the molecular descriptors of Cyclopropyl(4-fluoro-3-methylphenyl)methanol.

Structural Analysis[1]
  • Lipophilic Domain: The 4-fluoro-3-methylphenyl ring and the cyclopropyl group contribute significantly to the lipophilicity.[1] The fluorine atom (

    
    ) generally increases lipophilicity (LogP) compared to the hydrogen analog while potentially increasing crystal lattice energy due to strong 
    
    
    
    dipole interactions.[1]
  • Hydrophilic Domain: The secondary hydroxyl group (

    
    ) acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1]
    
  • Chirality: As a chiral molecule, the solubility of the racemate vs. the pure enantiomer will differ.[1] (Note: Racemates often have lower solubility if they form dense heterochiral packings, though this follows Wallach’s Rule and varies by case).[1]

Predicted Solvent Affinity Trends

Based on "Like Dissolves Like" and Hansen Solubility Parameters (HSP) for analogous fluorinated benzyl alcohols:

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Protic Methanol, Ethanol, IPAHigh Strong H-bonding with hydroxyl group; alkyl chains solvate the phenyl ring.[1]
Polar Aprotic THF, Acetone, DMFVery High Dipole-dipole interactions; disruption of crystal lattice via H-bond acceptance.[1]
Non-Polar Aromatic Toluene, XyleneModerate

stacking interactions with the phenyl ring.[1]
Non-Polar Aliphatic Heptane, HexaneLow Lack of H-bonding capability; "antisolvent" potential.[1]
Water WaterVery Low Hydrophobic effect of the cyclopropyl-phenyl moiety dominates.[1]

Experimental Methodology

Reliable solubility data requires a self-validating protocol.[1] We recommend a hybrid approach using Dynamic Laser Monitoring for rapid screening and Static Gravimetric/HPLC for precise equilibrium values.[1]

Workflow Diagram

SolubilityProtocol Start Compound Preparation (Purity >99%) Mix Excess Solute Addition (Saturated Suspension) Start->Mix SolventPrep Solvent Degassing & Drying SolventPrep->Mix Equilibrate Thermostatic Shaking (24-48h, ±0.05 K) Mix->Equilibrate Filter Syringe Filtration (0.22 µm PTFE, Pre-heated) Equilibrate->Filter Check Equilibrium Analyze Quantification (HPLC-UV or Gravimetric) Filter->Analyze Model Thermodynamic Modeling Analyze->Model

Figure 1: Standardized workflow for equilibrium solubility determination.

Detailed Protocol (Static Method)
  • Preparation: Weigh an excess of Cyclopropyl(4-fluoro-3-methylphenyl)methanol into a jacketed glass vessel.

  • Solvent Addition: Add the specific organic solvent (e.g., Methanol, Ethyl Acetate).[1]

  • Equilibration: Stir the suspension at a constant temperature (e.g., 298.15 K) for 24 hours.

    • Validation: Measure concentration at 24h and 48h.[1] If deviation is <2%, equilibrium is reached.[1]

  • Sampling: Stop stirring and allow phases to settle for 1 hour. Withdraw supernatant using a pre-heated syringe tip equipped with a 0.22 µm PTFE filter to prevent "seed" transfer.[1]

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh residue (only for non-volatile solutes in volatile solvents).[1]

    • HPLC: Dilute aliquot with mobile phase and quantify against a calibration curve (Preferred for high precision).[1]

Thermodynamic Modeling & Analysis

To translate raw data into process parameters, you must correlate the mole fraction solubility (


) with temperature (

) using thermodynamic models.[1]
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical intermediates.[1]



  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (Kelvin).[1][3][4][5]
    
  • 
     : Empirical model parameters representing the non-ideality of the solution.
    
  • Interpretation:

    • Positive

      
       and 
      
      
      
      values generally indicate endothermic dissolution.[1]
    • Use Relative Average Deviation (RAD) and Root Mean Square Deviation (RMSD) to validate the fit. An RMSD < 1% indicates excellent correlation.[1]

Van't Hoff Analysis (Dissolution Thermodynamics)

This analysis determines the enthalpy (


) and entropy (

) of dissolution.[1][4]

[1]
  • Plot:

    
     vs 
    
    
    
    .[1]
  • Slope:

    
    .[1]
    
  • Intercept:

    
    .[1]
    

Thermodynamic Implications for this Compound:

  • 
     (Endothermic):  Solubility increases with temperature.[1] This is expected for crystalline cyclopropyl carbinols.[1]
    
  • 
     (Spontaneous):  The dissolution process is thermodynamically favorable in the chosen solvent.[1]
    

Solvent Selection for Recrystallization

For purification, we seek a solvent system with a steep solubility curve (high temperature coefficient).[1]

Decision Logic

Based on the fluorinated aromatic structure, the following systems are recommended for screening:

  • Single Solvent:

    • Toluene: Likely shows moderate solubility at 25°C and high solubility at 80°C. Excellent for removing polar impurities.[1]

    • Isopropanol (IPA): Good balance of polarity; often yields well-defined crystals.[1]

  • Binary Solvent (Anti-solvent) System:

    • Solvent: Ethanol or THF (High solubility).[1]

    • Anti-solvent: Water or Heptane (Low solubility).[1]

    • Procedure: Dissolve in Ethanol at warm T, slowly add Water until turbidity point, then cool.

Solvent Screening Decision Tree

SolventSelection Start Select Solvent Candidate CheckSol Check Solubility at 25°C Start->CheckSol HighSol High Solubility (>100 mg/mL) CheckSol->HighSol Too Soluble LowSol Low Solubility (<10 mg/mL) CheckSol->LowSol Insoluble ModSol Moderate Solubility (20-80 mg/mL) CheckSol->ModSol Ideal UseSolv Use as Primary Solvent in Binary System HighSol->UseSolv Heat Heat to Reflux LowSol->Heat ModSol->Heat CheckHot Check Solubility at Reflux Heat->CheckHot Dissolved Dissolved? CheckHot->Dissolved GoodRecrys Candidate for Cooling Crystallization Dissolved->GoodRecrys Yes UseAnti Use as Anti-solvent or Wash Solvent Dissolved->UseAnti No

Figure 2: Logic flow for identifying the optimal recrystallization solvent.[1]

References

Since specific solubility tables for Cyclopropyl(4-fluoro-3-methylphenyl)methanol are not currently available in open-access peer-reviewed literature, the methodologies and comparative data analysis in this guide are grounded in standard thermodynamic principles and protocols for analogous fluorinated pharmaceutical intermediates.[1]

  • Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).

  • Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K".[1] Journal of Chemical Thermodynamics, 31(1), 85-91.[1] (Source of the Modified Apelblat Equation).

  • Jouyban, A. (2019).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (Comprehensive database of solubility modeling).[1]

  • PubChem Compound Summary. (2025). "Cyclopropyl(4-fluoro-3-methylphenyl)methanol".[1] National Center for Biotechnology Information. [Link] (Structural verification).[1]

  • NIST Chemistry WebBook. (2025).[1] "Cyclopropyl phenylmethanol (Analogous Data)". [Link] (Reference for non-fluorinated analog behavior).[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Cyclopropyl(4-fluoro-3-methylphenyl)methanol as a Pharmaceutical Intermediate

[1] Abstract & Strategic Significance Cyclopropyl(4-fluoro-3-methylphenyl)methanol (CAS 1181600-68-9) is a high-value chiral building block used in the synthesis of small molecule inhibitors, particularly those targeting...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Significance

Cyclopropyl(4-fluoro-3-methylphenyl)methanol (CAS 1181600-68-9) is a high-value chiral building block used in the synthesis of small molecule inhibitors, particularly those targeting kinases (e.g., c-Met, ALK) and GPCRs.[1] Its structural value lies in the cyclopropyl-benzyl scaffold , which offers a unique combination of physicochemical properties:

  • Metabolic Stability: The 4-fluoro substituent blocks para-oxidation (a common metabolic soft spot), while the 3-methyl group introduces steric bulk that hinders enzymatic attack at the meta-position.[1]

  • Conformational Restriction: The cyclopropyl group acts as a rigid "bio-isostere" for isopropyl or ethyl groups, reducing the entropic penalty of binding to protein targets.

  • Lipophilicity Modulation: The moiety balances hydrophobic interaction capability with improved solubility profiles compared to purely aliphatic analogs.

This guide details the synthesis, quality control, and downstream activation of this intermediate, providing a robust roadmap for medicinal chemists.[1]

Chemical Context & Properties[2][3][4][5][6][7][8][9][10][11]

PropertySpecification
IUPAC Name Cyclopropyl(4-fluoro-3-methylphenyl)methanol
CAS Number 1181600-68-9
Molecular Formula C₁₁H₁₃FO
Molecular Weight 180.22 g/mol
Physical State Viscous oil or low-melting solid (racemic); Crystalline (enantiopure)
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
Chirality Contains 1 stereocenter (Benzylic C).[1] Typically synthesized as a racemate and resolved via Chiral HPLC or Lipase Kinetic Resolution.

Synthesis Protocol: Grignard Addition Route

Rationale: The most direct and scalable method involves the addition of cyclopropylmagnesium bromide to 4-fluoro-3-methylbenzaldehyde.[1] This route avoids the use of cryogenic reduction steps required if starting from the acid chloride.

Reagents & Materials
  • Starting Material: 4-Fluoro-3-methylbenzaldehyde (Purity >98%)[1]

  • Reagent: Cyclopropylmagnesium bromide (0.5 M in THF or 1.0 M in 2-MeTHF)

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Quench: Saturated aqueous Ammonium Chloride (

    
    )
    
  • Apparatus: Flame-dried 3-neck round bottom flask, nitrogen/argon line, addition funnel.[1]

Step-by-Step Procedure

1. Preparation of the Reaction Vessel

  • Flame-dry a 500 mL 3-neck flask equipped with a magnetic stir bar, temperature probe, and addition funnel.

  • Purge with Nitrogen (

    
    ) for 15 minutes.[1]
    
  • Charge the flask with 4-Fluoro-3-methylbenzaldehyde (10.0 g, 72.4 mmol) and Anhydrous THF (100 mL).[1]

  • Cool the solution to 0°C using an ice/water bath.

2. Grignard Addition (Critical Step)

  • Transfer Cyclopropylmagnesium bromide (87.0 mmol, 1.2 equiv) to the addition funnel under

    
     pressure.
    
  • Dropwise Addition: Add the Grignard reagent slowly over 45 minutes. Maintain internal temperature < 5°C .

    • Note: Exotherms are common. Rapid addition leads to impurity formation (dimers).[1]

  • Once addition is complete, allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 2–3 hours.

3. Reaction Monitoring (IPC - In-Process Control)

  • TLC: 20% EtOAc in Hexanes. Starting material (

    
    ) should be consumed; Product (
    
    
    
    ) appears.[1]
  • HPLC: Target conversion >98%.

4. Quench & Workup

  • Cool the mixture back to 0°C .

  • Slowly add Saturated

    
      (50 mL) to quench unreacted Grignard. Caution: Gas evolution.
    
  • Dilute with Ethyl Acetate (EtOAc) (100 mL) and water (50 mL).[1]

  • Separate phases.[2] Extract the aqueous layer with EtOAc (2 x 50 mL).[1]

  • Combine organics, wash with Brine (100 mL), and dry over

    
     .[1]
    
  • Concentrate under reduced pressure to yield the crude oil.[2]

5. Purification

  • Purify via Silica Gel Chromatography (Gradient: 0%

    
     20% EtOAc/Hexanes).[1]
    
  • Yield: Expect 85–92% (approx. 11.5 g).

Visualizing the Workflow

The following diagram illustrates the synthesis logic and downstream utility.

SynthesisWorkflow Aldehyde 4-Fluoro-3-methyl benzaldehyde Intermediate Tetrahedral Mg-Alkoxide Aldehyde->Intermediate Nucleophilic Addition Grignard Cyclopropyl-MgBr (THF, 0°C) Grignard->Intermediate Product Cyclopropyl(4-fluoro- 3-methylphenyl)methanol (Target API Intermediate) Intermediate->Product NH4Cl Quench Ketone Oxidation to Ketone Product->Ketone Swern/Dess-Martin Chiral Chiral Resolution (HPLC/Lipase) Product->Chiral Enantiopure Drugs LeavingGroup Activation (Mesylate/Chloride) Product->LeavingGroup Coupling

Figure 1: Synthetic pathway and downstream functionalization options.[1]

Quality Control & Analytical Characterization

To ensure the intermediate meets pharmaceutical standards (typically >98% purity), the following analytical parameters should be verified.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (MeCN)[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • Retention Time: Expect elution around 8–9 minutes depending on dead volume.

NMR Interpretation ( NMR, 400 MHz, )
  • Aromatic Region (6.9 – 7.3 ppm): Three protons corresponding to the 1,2,4-substitution pattern.[1] The fluorine coupling will split signals (multiplets).[1]

  • Benzylic Methine (4.0 – 4.5 ppm): A doublet (d) or doublet of doublets (dd), representing the

    
    -OH proton.[1]
    
  • Methyl Group (2.2 – 2.3 ppm): A singlet (s) or doublet (d,

    
    ) for the 
    
    
    
    .[1]
  • Cyclopropyl Methine (0.9 – 1.2 ppm): Multiplet (

    
    ) for the CH attached to the alcohol.[1]
    
  • Cyclopropyl Methylene (0.3 – 0.7 ppm): Two distinct multiplets (4H total) representing the diastereotopic protons of the ring.[1]

Application Note: Downstream Activation

This alcohol is rarely the final drug; it is a "linker" intermediate. Two primary pathways exist for its use:

  • Chiral Resolution:

    • Many kinase inhibitors require a specific enantiomer (R or S).[1]

    • Protocol: Use Lipase PS (Amano) in Vinyl Acetate for kinetic resolution.[1] The lipase will selectively acetylate one enantiomer, leaving the other as the free alcohol, allowing separation by silica chromatography.[1]

  • Activation for Coupling:

    • To attach this moiety to a nitrogen (e.g., a piperazine or pyrazole core), convert the alcohol to a Mesylate or Chloride.[1]

    • Reagent: Methanesulfonyl chloride (MsCl) + TEA in DCM at 0°C.[1]

    • Stability Warning: Benzylic cyclopropyl mesylates can be unstable due to solvolysis (formation of homoallylic cations).[1] Use immediately or store at -20°C.

References

  • Synthesis of Cyclopropyl Carbinols: Org. Synth.2005 , 81, 178. "Preparation of Cyclopropyl-(4-methoxyphenyl)-methanol." Link[1]

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in pharmaceutical industry: The impact of chiral fluorinated moieties." Chem. Soc. Rev., 2008, 37, 320-330. Link

  • Cyclopropyl Bioisosteres: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[3] J. Med. Chem. 2016, 59, 19, 8712–8756. Link[1]

  • Related Patent (Quinoline Analogs): CN103483252A "Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol."[1][4] (Validates NaBH4 reduction protocols for this class). Link

Sources

Application

Reduction of cyclopropyl(4-fluoro-3-methylphenyl) ketone to alcohol

An Application Guide for the Selective Reduction of Cyclopropyl(4-fluoro-3-methylphenyl) Ketone Abstract This application note provides a comprehensive technical guide for the chemical reduction of cyclopropyl(4-fluoro-3...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Selective Reduction of Cyclopropyl(4-fluoro-3-methylphenyl) Ketone

Abstract

This application note provides a comprehensive technical guide for the chemical reduction of cyclopropyl(4-fluoro-3-methylphenyl) ketone to its corresponding secondary alcohol, cyclopropyl(4-fluoro-3-methylphenyl)methanol. This transformation is a key step in the synthesis of various pharmaceutical intermediates, where the cyclopropylmethanol moiety is a recognized pharmacophore.[1] This document outlines the underlying chemical principles, provides a validated, step-by-step laboratory protocol using sodium borohydride, and offers expert insights into reaction optimization and troubleshooting. The protocols described herein are designed for researchers, medicinal chemists, and process development scientists.

Introduction and Scientific Context

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis.[2][3] When the ketone substrate contains a strained ring system, such as a cyclopropyl group, the choice of reducing agent becomes critical to ensure chemoselectivity.[4] The inherent ring strain of the cyclopropyl moiety makes it susceptible to cleavage under harsh reaction conditions, such as high temperatures or with aggressive reducing agents.[5]

The target molecule, cyclopropyl(4-fluoro-3-methylphenyl)methanol, incorporates a chiral center generated during the reduction. The protocol detailed in this guide produces a racemic mixture of the alcohol. The presence of the cyclopropyl ring adjacent to the carbonyl influences the steric and electronic environment of the reaction center, which can be exploited for stereocontrol in more advanced synthetic strategies.[6][7]

This guide focuses on the use of sodium borohydride (NaBH₄), a mild and selective hydride donor, which is highly effective for the reduction of aldehydes and ketones without affecting more robust functional groups or strained rings.[5][8] Its safety profile and ease of handling make it an ideal choice for both small-scale research and larger-scale development applications.[3]

Mechanistic Rationale and Reagent Selection

The reduction of a ketone by sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[9] The reaction mechanism involves two primary stages:

  • Nucleophilic Attack: The borohydride anion, [BH₄]⁻, serves as the source of the hydride. The hydride attacks the partially positive carbonyl carbon, breaking the C=O π-bond and forming a new C-H bond. This results in the formation of a tetracoordinate alkoxide intermediate.

  • Protonation (Workup): The alkoxide intermediate is then protonated by a protic solvent (like methanol or ethanol from the reaction medium) or during an acidic workup step to yield the final alcohol product.[3][9]

Why Sodium Borohydride is the Reagent of Choice:

  • Chemoselectivity: NaBH₄ is a mild reducing agent. Unlike more powerful reagents such as lithium aluminum hydride (LiAlH₄), it will not reduce esters, amides, or carboxylic acids and, crucially, will not induce the ring-opening of the cyclopropyl group.[5][10]

  • Safety and Convenience: LiAlH₄ reacts violently with protic solvents like water and alcohols.[11] In contrast, NaBH₄ is stable in alcoholic solvents, making the experimental setup significantly safer and more straightforward.[5]

  • Stereochemical Considerations: The stereochemical outcome of cyclopropyl ketone reductions is influenced by the conformational equilibrium between the s-cis and s-trans forms of the ketone.[4][7] The hydride typically attacks from the less sterically hindered face of the more stable conformer. While this protocol yields a racemic product, understanding these conformational preferences is key for designing potential asymmetric syntheses.[6][7]

Visualized Reaction and Workflow

Overall Reaction Scheme

Caption: Reduction of the ketone to the corresponding secondary alcohol.

Experimental Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dissolve Ketone in Methanol B Cool Solution to 0 °C in an Ice Bath A->B C Add NaBH₄ Portion-wise B->C D Monitor Reaction by TLC C->D E Quench with Water/Acid D->E Upon Completion F Extract with Ethyl Acetate E->F G Dry & Concentrate F->G H Purify via Column Chromatography G->H I Characterize Product (NMR, IR, MS) H->I

Caption: Step-by-step experimental workflow for the reduction protocol.

Detailed Experimental Protocol

This protocol describes the reduction of 1.0 equivalent of cyclopropyl(4-fluoro-3-methylphenyl) ketone.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Cyclopropyl(4-fluoro-3-methylphenyl) ketone≥97% PurityCommercial SourceStarting material.
Sodium borohydride (NaBH₄)≥98%, PowderMilliporeSigmaReducing agent. Handle with care.
Methanol (MeOH)AnhydrousCommercial SourceReaction solvent.
Ethyl acetate (EtOAc)ACS GradeCommercial SourceExtraction solvent.
Deionized Water (H₂O)N/AIn-houseUsed in workup.
Saturated Sodium Chloride Solution (Brine)N/ALab-preparedUsed in workup to break emulsions.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial SourceDrying agent.
Hydrochloric Acid (HCl)1 M Aqueous SolutionLab-preparedUsed for quenching excess NaBH₄.
Silica Gel230-400 meshCommercial SourceFor column chromatography.
TLC PlatesSilica gel 60 F₂₅₄Commercial SourceFor reaction monitoring.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR spectrometer, IR spectrometer, Mass spectrometer for analysis

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the cyclopropyl(4-fluoro-3-methylphenyl) ketone (1.0 eq) in methanol (approx. 10 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.[5]

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 eq) to the stirred solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess sodium borohydride until gas evolution ceases. Safety Note: This step is exothermic and produces hydrogen gas. Ensure adequate ventilation.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a pale yellow oil or solid.

Purification

The crude cyclopropyl(4-fluoro-3-methylphenyl)methanol can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient system to afford the pure product.

Data Presentation and Characterization

Reaction Parameters Summary
ParameterValue
ReactantCyclopropyl(4-fluoro-3-methylphenyl) ketone
Reducing AgentSodium Borohydride (NaBH₄)
Stoichiometry1.0 eq. Ketone, 1.2 eq. NaBH₄
SolventMethanol
Temperature0 °C to Room Temperature
Reaction Time2-4 hours (TLC monitored)
Typical Yield>90% (after purification)
Analytical Data (Predicted)

The following data are predicted based on the product structure and data from analogous compounds.[12][13]

AnalysisStarting Ketone: Cyclopropyl(4-fluoro-3-methylphenyl) ketoneProduct: Cyclopropyl(4-fluoro-3-methylphenyl)methanol
Appearance Colorless to pale yellow oil or low-melting solidColorless oil or white solid
¹H NMR (CDCl₃)δ ~7.8-7.0 (m, 3H, Ar-H), ~2.6 (m, 1H, CO-CH), ~2.5 (s, 3H, Ar-CH₃), ~1.2-1.0 (m, 4H, cyclopropyl-H)δ ~7.3-6.9 (m, 3H, Ar-H), ~4.5 (d, 1H, CH-OH), ~2.3 (s, 3H, Ar-CH₃), ~2.0 (br s, 1H, OH), ~1.1-0.4 (m, 5H, cyclopropyl-H + CH)
¹³C NMR (CDCl₃)δ ~198 (C=O), Aromatic carbons (165-120), ~22 (Ar-CH₃), ~18 (CH), ~12 (CH₂)δ ~75 (CH-OH), Aromatic carbons (162-115), ~20 (Ar-CH₃), ~15 (CH), ~4 (CH₂)
IR (KBr) ~1680 cm⁻¹ (C=O stretch)~3350 cm⁻¹ (broad, O-H stretch), No C=O stretch at ~1680 cm⁻¹
MS (ESI+) [M+H]⁺ = 193.08[M+H]⁺ = 195.10, [M+Na]⁺ = 217.08

Troubleshooting and Expert Insights

IssueProbable CauseRecommended Solution
Incomplete Reaction Insufficient reducing agent; deactivated NaBH₄.Add another portion (0.3-0.5 eq) of NaBH₄. Ensure the NaBH₄ is fresh and has been stored in a desiccator.
Low Yield Inefficient extraction; product loss during workup.Perform at least three extractions with ethyl acetate. Ensure complete removal of methanol before extraction.
Ring-Opened Side Product Reaction temperature too high; overly acidic quench.Maintain low temperature during NaBH₄ addition. Quench slowly at 0 °C, avoiding a large excess of strong acid.[5]
Emulsion During Workup Fine particulate matter; insufficient phase separation.Add saturated brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through Celite.

Conclusion

The reduction of cyclopropyl(4-fluoro-3-methylphenyl) ketone to the corresponding alcohol is efficiently and safely achieved using sodium borohydride in methanol. This method offers high chemoselectivity, preserving the integrity of the cyclopropyl ring, and results in excellent yields. The protocol presented is robust, scalable, and relies on readily available and cost-effective reagents, making it highly suitable for applications in pharmaceutical research and development.

References

  • Benchchem. A Comparative Analysis of Reducing Agents for Cyclopropyl Ketone Reduction.
  • T. Tsuruta, et al. (2003). A Systematic Study of the Hydride Reduction of Cyclopropyl Ketones with Structurally Simplified Substrates. Highly Stereoselective Reductions of Trans-Substituted Cyclopropyl Ketones via the Bisected s-Cis Conformation. The Journal of Organic Chemistry. [Link]

  • PubMed. (2003). A systematic study of the hydride reduction of cyclopropyl ketones with structurally simplified substrates. highly stereoselective reductions of trans-substituted cyclopropyl ketones via the bisected s-cis conformation. [Link]

  • Benchchem. How to avoid ring-opening of cyclopropyl ketones during reaction.
  • Organic Letters. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. [Link]

  • ResearchGate. (2025). Investigating the scope of the deracemization of cyclopropyl ketones. [Link]

  • Organic Letters. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. [Link]

  • ResearchGate. Cyclopropyl‐functionalised ketones are also excellent substrates for.... [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • University of Rochester. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. [Link]

  • National Center for Biotechnology Information. (2022). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. [Link]

  • Google Patents. CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol.
  • Chemistry LibreTexts. (2023). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • ResearchGate. (2025). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. [Link]

  • Thieme. (2017). Catalytic Hydrogenation of Ketones. [Link]

  • Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

  • PrepChem.com. Synthesis of (4-fluoro3-phenoxyphenyl)methyl alcohol. [Link]

  • PubChemLite. Cyclopropyl(4-fluoro-3-methylphenyl)methanol (C11H13FO). [Link]

  • Royal Society of Chemistry. Intramolecular cyclopropylmethylation via non- classical carbenium ion. [Link]

  • Organic Syntheses. (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. [Link]

  • Google Patents.
  • BK Instruments Inc. NMR Solvent data chart. [Link]

  • Chad's Prep. Synthesis of Alcohols; Reduction of Ketones and Aldehydes. [Link]

  • Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. [Link]

  • Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds - Reduction. [Link]

  • American Journal of Organic Chemistry. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

  • Chemguide. (2015). REDUCTION OF ALDEHYDES AND KETONES. [Link]

  • PubChem. 1-[1-(3-Fluoro-4-methylphenyl)cyclopropyl]ethan-1-one. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

Sources

Method

Application Note: Enantioselective Synthesis of Cyclopropyl Phenyl Methanols

Abstract Cyclopropyl phenyl methanols are privileged structural motifs in medicinal chemistry, serving as critical intermediates for antiviral agents (e.g., reverse transcriptase inhibitors) and serotonin-norepinephrine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclopropyl phenyl methanols are privileged structural motifs in medicinal chemistry, serving as critical intermediates for antiviral agents (e.g., reverse transcriptase inhibitors) and serotonin-norepinephrine reuptake inhibitors. The cyclopropyl group confers metabolic stability and unique steric properties, while the chiral hydroxyl group provides a versatile handle for further functionalization. This guide outlines three distinct, field-proven routes for their enantioselective synthesis: Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) Reduction, and Asymmetric Organozinc Addition.

Part 1: Strategic Overview & Decision Matrix

The choice of synthetic route depends primarily on the starting material availability (Ketone vs. Aldehyde) and the required scale.

  • Route A (Ketone Reduction): Preferred for scalability. Cyclopropyl phenyl ketone is inexpensive and stable. ATH is the most robust method for multi-gram to kilogram scales.

  • Route B (Aldehyde Addition): Useful if the library requires varying the aryl ring while keeping the cyclopropyl group constant, using benzaldehyde derivatives.

Decision Matrix (DOT Visualization)

DecisionMatrix Start Starting Material? Ketone Cyclopropyl Phenyl Ketone Start->Ketone Aldehyde Benzaldehyde Derivative Start->Aldehyde Scale Scale? Ketone->Scale ZnAdd Method 3: Organozinc (Zn(cPr)2 + Ligand) Modular Library Synthesis Aldehyde->ZnAdd ATH Method 1: ATH (Ru-TsDPEN) High Scale/Low Cost Scale->ATH >10g (Industrial) CBS Method 2: CBS (Borane + Oxazaborolidine) High Enantioselectivity Scale->CBS <10g (Lab/High ee req)

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate and scale.

Part 2: Asymmetric Transfer Hydrogenation (ATH)

The Industrial Workhorse

ATH is the preferred method for generating chiral cyclopropyl phenyl methanols due to its operational simplicity, lack of cryogenic requirements, and high atom economy. The reaction utilizes a Ruthenium(II) catalyst bearing a chiral diamine ligand (Noyori-Ikariya type).

Mechanism & Reagents

The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred from the metal and the proton from the amine ligand simultaneously.

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (or the (S,S) enantiomer for the opposite alcohol).

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or Isopropanol (IPA).

  • Solvent: Dichloromethane (DCM) or neat in IPA.

Detailed Protocol (Ru-TsDPEN System)

Target: (R)-Cyclopropyl(phenyl)methanol

Reagents:

  • Cyclopropyl phenyl ketone (1.0 equiv)

  • [RuCl2(p-cymene)]2 (0.005 equiv)[1]

  • (R,R)-TsDPEN (0.01 equiv)

  • HCOOH/Et3N (5:2 azeotrope)

  • DCM (Reagent Grade)

Step-by-Step Workflow:

  • Catalyst Formation (In-situ): In a dry Schlenk flask under nitrogen, dissolve [RuCl2(p-cymene)]2 (15.3 mg, 0.025 mmol) and (R,R)-TsDPEN (18.3 mg, 0.05 mmol) in anhydrous DCM (2 mL). Add KOH (5.6 mg, 0.1 mmol) and stir at room temperature for 20 minutes. The solution will turn deep purple/red, indicating the formation of the active 16-electron Ru-amide complex.

  • Substrate Addition: Add cyclopropyl phenyl ketone (1.46 g, 10 mmol) to the catalyst mixture.

  • Reaction Initiation: Cool the mixture to 0°C. Add the HCOOH/Et3N azeotrope (2.5 mL) dropwise via syringe. Caution: CO2 gas evolution will occur.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor conversion by TLC (Hexane/EtOAc 8:1) or GC.[1][2][3][4][5]

  • Quench & Workup: Dilute with water (20 mL) and extract with DCM (3 x 15 mL). Wash combined organics with saturated NaHCO3 (to remove residual formic acid) and brine.[6]

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (SiO2, 5-10% EtOAc in Hexane).

Expected Results:

  • Yield: 90–96%

  • ee: 95–98% (determined by Chiral HPLC)

Part 3: Corey-Bakshi-Shibata (CBS) Reduction

The High-Precision Lab Method

When the specific Ru-catalyst is unavailable or if the substrate contains functional groups sensitive to transition metals, the CBS reduction is the gold standard. It relies on steric steering by a chiral oxazaborolidine catalyst.[7]

Mechanism & Reagents

The chiral oxazaborolidine activates the borane reagent (Lewis acid) and coordinates the ketone (Lewis base), directing hydride attack from the less hindered face.[7]

  • Catalyst: (R)-Me-CBS (commercial or generated in situ from proline).

  • Reductant: Borane-THF (BH3[7]·THF) or Borane-Dimethylsulfide (BMS).

  • Solvent: Anhydrous THF.

Detailed Protocol

Target: (S)-Cyclopropyl(phenyl)methanol (using (S)-Me-CBS)

Reagents:

  • Cyclopropyl phenyl ketone (1.0 equiv)

  • (S)-Me-CBS (1.0 M in toluene, 0.1 equiv)

  • BH3[7][8][9]·THF (1.0 M in THF, 0.6 equiv)

  • Anhydrous THF[6]

Step-by-Step Workflow:

  • System Prep: Flame-dry a 2-neck round bottom flask and cool under Argon.

  • Catalyst Charge: Add (S)-Me-CBS solution (1.0 mL, 1.0 mmol) and dilute with anhydrous THF (10 mL).

  • Borane Addition: Add BH3·THF (6.0 mL, 6.0 mmol) to the catalyst solution. Cool the mixture to -20°C.

  • Controlled Addition (Critical Step): Dissolve cyclopropyl phenyl ketone (1.46 g, 10 mmol) in THF (10 mL). Add this solution slowly dropwise to the catalyst/borane mixture over 30–60 minutes.

    • Why? Keeping the ketone concentration low relative to the catalyst ensures the catalyzed pathway dominates over the non-selective background reduction by free borane.

  • Quench: After addition, stir for 20 mins. Carefully quench with MeOH (5 mL) at -20°C. Caution: Hydrogen gas evolution.

  • Workup: Warm to room temperature, add 1N HCl (20 mL), and extract with diethyl ether. Wash with brine, dry, and concentrate.

Part 4: Asymmetric Organozinc Addition

The Modular "Library" Approach

This method is ideal when building a library of analogs from various benzaldehydes. It involves the addition of cyclopropylzinc species to aldehydes. Note that cyclopropylzinc is less reactive than diethylzinc, often requiring activation.

Reagents
  • Substrate: Benzaldehyde derivatives.

  • Nucleophile: Diethylzinc (Et2Zn) + Bromoform/iodoform (Simmons-Smith route in situ) OR Dicyclopropylzinc (generated via Grignard + ZnBr2).

  • Ligand: (-)-MIB (Morpholino-isoborneol) or DAIB.

Note: Direct addition of dicyclopropylzinc to aldehydes is chemically challenging. A more common variant for this specific alcohol class involves the addition of cyclopropylacetylene to benzaldehyde (Carreira reaction), followed by partial hydrogenation. However, true organozinc addition is described below.

Protocol (General Organozinc Addition)
  • Zinc Reagent Prep: Generate dicyclopropylzinc by treating cyclopropylmagnesium bromide (2.0 equiv) with ZnBr2 (1.0 equiv) in ether, then removing salts (Schlenk filtration).

  • Ligand Complexation: Add (-)-MIB (5 mol%) to the organozinc solution at 0°C.

  • Addition: Add benzaldehyde (1.0 equiv) slowly.

  • Workup: Quench with NH4Cl.

Recommendation: Due to the instability of cyclopropyl zinc reagents, Route A (ATH) is strongly recommended over this route unless the aldehyde is the only available starting material.

Part 5: QC & Analytical Standards

Enantiomeric Excess Determination

Separation of enantiomers is achieved using Chiral HPLC.[10][11]

ParameterCondition
Column Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm)
Mobile Phase Hexane : Isopropanol (95:5 to 98:2)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm
Retention Times (Approx) (S)-isomer: 12.5 min; (R)-isomer: 15.2 min (OD-H column)
Comparative Data Summary
MethodCatalyst LoadingTempYieldee%Scalability
ATH (Ru) 0.5 - 1.0 mol%25°C>95%95-99%Excellent (kg)
CBS (B) 5 - 10 mol%-20°C90-95%90-96%Good (g)
Zn-Add 5 - 10 mol%0°C70-85%85-95%Moderate (mg)

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][5][12] Accounts of Chemical Research. Link

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2][7] Journal of the American Chemical Society.[2] Link

  • Oguni, N., & Omi, T. (1984). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by chiral amino alcohols.[13][14] Tetrahedron Letters. Link

  • Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry. Link

  • Walsh, P. J. (2003). Titanium-Catalyzed Enantioselective Additions of Alkyl and Aryl Groups to Aldehydes. Accounts of Chemical Research. Link

Sources

Technical Notes & Optimization

Troubleshooting

Purification of Cyclopropyl(4-fluoro-3-methylphenyl)methanol by column chromatography

Technical Support Center: Purifying Cyclopropyl(4-fluoro-3-methylphenyl)methanol A Guide for Researchers and Development Scientists This technical support guide provides in-depth troubleshooting and frequently asked ques...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purifying Cyclopropyl(4-fluoro-3-methylphenyl)methanol

A Guide for Researchers and Development Scientists

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of cyclopropyl(4-fluoro-3-methylphenyl)methanol using column chromatography. It is designed to offer practical, experience-driven advice to overcome common challenges in the lab.

Section 1: Fundamentals & Initial Characterization

Before beginning any purification, understanding the target molecule is critical. This section addresses foundational questions about the compound's properties and how they influence the purification strategy.

Q1: What are the key physicochemical properties of cyclopropyl(4-fluoro-3-methylphenyl)methanol that affect its purification by column chromatography?

A1: The key properties are its polarity, solubility, and stability.

  • Polarity: The presence of the hydroxyl (-OH) group makes the molecule polar. The fluorinated phenyl ring also contributes to its polarity. This moderate polarity means it will interact with polar stationary phases like silica gel but can be eluted with solvent mixtures of intermediate polarity.[1]

  • Solubility: It is generally soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone, which are frequently used in chromatography. Its solubility in less polar solvents like hexanes or petroleum ether will be lower.

  • Stability: While generally stable, secondary alcohols can sometimes undergo dehydration (loss of water) under acidic conditions, which can be a concern if the silica gel is acidic.

Q2: My crude product is a dark-colored oil. What are the likely impurities from its synthesis that I need to separate?

A2: If synthesized via a Grignard reaction, several types of impurities are common:

  • Biphenyl-type impurities: Formed from the coupling of the Grignard reagent with unreacted aryl halide.[2] These are typically much less polar than the desired alcohol.

  • Unreacted starting materials: The aldehyde or ketone used in the synthesis may still be present. These are generally less polar than the alcohol product.

  • Grignard reagent decomposition products: Reaction with any residual water or air can form alkanes and other byproducts.[3]

  • Magnesium salts: These are inorganic and highly polar and are typically removed during the aqueous workup. If they persist, they will remain at the baseline (origin) of a normal-phase TLC or column.

Section 2: Protocol Design & Optimization

This section provides a systematic approach to developing and refining your column chromatography protocol.

Workflow for Purification Protocol Development

G TLC 1. TLC Analysis (Find optimal solvent system) Solvent 2. Prepare Eluent (Target Rf ≈ 0.2-0.4) TLC->Solvent Column 3. Pack Column (Slurry method recommended) Load 4. Load Sample (Concentrated, minimal volume) Column->Load Elute 5. Elute & Collect (Collect fractions) Load->Elute Analyze 6. Analyze Fractions (TLC) Combine 7. Combine & Concentrate (Pool pure fractions) Analyze->Combine Final 8. Final Purity Check (NMR, LC-MS) Combine->Final

Caption: Workflow from initial analysis to final purity verification.

Key Experimental Protocols

Q3: How do I determine the best solvent system (mobile phase) for my column?

A3: The best method is to use Thin-Layer Chromatography (TLC) first.[1]

Protocol: TLC Solvent System Screening

  • Prepare Samples: Dissolve a small amount of your crude product in a solvent like ethyl acetate. Prepare a separate solution of your starting material if available.

  • Spot the Plate: Using a capillary tube, spot the crude mixture and starting material side-by-side on the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing a test solvent system. A good starting point for a moderately polar compound like yours is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[4]

    • Start with a low-polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity (e.g., 4:1, 2:1 Hexanes:Ethyl Acetate) in subsequent tests.[5]

  • Visualize and Calculate Rf: After the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Calculate the Retention Factor (Rf) for your product spot.[6][7][8][9]

    • Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [6]

  • Optimize: The ideal solvent system for column chromatography will give your product an Rf value between 0.2 and 0.4.[10] This ensures the compound moves off the baseline but is well-separated from other components.

TLC Result Interpretation Next Step
Product Rf < 0.2 Solvent system is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate).[10]
Product Rf > 0.5 Solvent system is too polar.Increase the proportion of the non-polar solvent (e.g., hexanes).[10]
Spots are streaked Sample may be too concentrated, or the compound is acidic/basic.Spot a more dilute sample. Consider adding 0.5-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.
Spots are too close Poor separation (low resolution).Try a different solvent system. For example, replace ethyl acetate with dichloromethane or diethyl ether to alter the selectivity.

Q4: Should I use an isocratic or gradient elution?

A4: The choice depends on the complexity of your crude mixture.[11]

  • Isocratic Elution: Uses a single, constant solvent composition throughout the entire purification (e.g., 4:1 Hexanes:EtOAc).[12][13] It is simpler and best for separating compounds with similar polarities.[14]

  • Gradient Elution: The composition of the mobile phase is changed during the separation, typically by gradually increasing the concentration of the more polar solvent.[12][15] This is highly effective for separating complex mixtures containing compounds with a wide range of polarities.[11][14] It helps to elute strongly retained, more polar impurities faster, saving time and solvent.

For purifying cyclopropyl(4-fluoro-3-methylphenyl)methanol, a step-gradient is often a good compromise. You can start with the optimal isocratic mixture determined by TLC to elute your product, and then switch to a much more polar solvent (e.g., 100% ethyl acetate) to quickly flush out highly polar baseline impurities.

Q5: What is the best way to pack and load the column?

A5: Proper column packing is essential to avoid issues like band broadening and poor separation.[16] The wet slurry method is highly recommended to prevent air bubbles and ensure a homogeneously packed bed.[17][18][19]

Protocol: Wet Slurry Column Packing

  • Preparation: Secure a column vertically in a clamp. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[18]

  • Make the Slurry: In a beaker, mix the silica gel with your initial, least polar eluent until you have a consistent, pourable slurry.[17][20]

  • Pack the Column: Fill the column about halfway with the eluent. Pour the silica slurry into the column in a single, continuous motion.

  • Settle and Compact: Gently tap the side of the column to dislodge any air bubbles and help the silica settle uniformly.[21] Open the stopcock to drain some solvent, which will compact the bed. Never let the solvent level drop below the top of the silica bed.[21]

  • Loading the Sample: Once the column is packed, dissolve your crude product in the minimum amount of solvent. Pipette this concentrated solution directly onto the center of the silica bed. Allow the sample to absorb fully into the silica before carefully adding fresh eluent. Alternatively, for better resolution, use the dry loading method where the sample is pre-adsorbed onto a small amount of silica.[22]

Section 3: Troubleshooting Guide

This section addresses common problems encountered during column chromatography and provides actionable solutions.

Troubleshooting Decision Tree

G start Problem Occurred p1 Poor or No Separation start->p1 p2 Low or No Recovery start->p2 p3 Irregular Bands / Cracks start->p3 c1a Rf too high/low on TLC? (Not optimized) p1->c1a Cause? c1b Column overloaded? p1->c1b Cause? c1c Sample loaded in too much solvent? p1->c1c Cause? c2a Compound stuck on column? p2->c2a Cause? c2b Compound decomposed? p2->c2b Cause? c2c Compound eluted in solvent front? p2->c2c Cause? c3a Column packed unevenly? p3->c3a Cause? c3b Column ran dry? p3->c3b Cause? s1a Solution: Re-optimize solvent system using TLC. c1a->s1a s1b Solution: Use more silica gel (Ratio of 50:1 to 100:1 silica:crude). c1b->s1b s1c Solution: Use dry loading or concentrate sample further. c1c->s1c s2a Solution: Elute with a much more polar solvent (e.g., 10% MeOH in EtOAc). c2a->s2a s2b Solution: Test compound stability on a TLC plate spotted and left for several hours. c2b->s2b s2c Solution: Concentrate the very first fractions and check by TLC. c2c->s2c s3a Solution: Ensure proper slurry packing technique on next run. c3a->s3a s3b Solution: Always keep solvent head above the silica. Column is likely unrecoverable. c3b->s3b

Caption: A decision tree for troubleshooting common chromatography issues.

Frequently Asked Questions (Troubleshooting)

Q6: I ran the column, but I can't find my compound in any of the collected fractions. Where did it go?

A6: There are a few possibilities:

  • It's still on the column: Your eluent may not be polar enough to move the compound. Try flushing the column with a very polar solvent (e.g., 10% methanol in ethyl acetate) and check these fractions by TLC.

  • It came off in the solvent front: If your initial solvent system was too polar, the compound may have eluted immediately with non-polar impurities. Always check the very first fraction collected.[23]

  • It decomposed on the silica: Some compounds are sensitive to the acidic nature of silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot (decomposition product) has formed.[23] If this is the case, consider using neutral or basic alumina as the stationary phase, or deactivating the silica by adding a small amount of triethylamine to your eluent.

  • The fractions are too dilute: If you collected many small fractions, your compound might be spread across several of them at a concentration too low to see on a TLC plate. Try combining and concentrating a range of fractions where you expected your product to be.[23]

Q7: My separated spots on the TLC plate look like vertical streaks, not round spots. What's wrong?

A7: This is called "streaking" or "tailing" and can be caused by several factors:

  • Sample Overload: You have spotted too much material on the TLC plate. Try diluting your sample and spotting less.

  • Incomplete Dissolution: The compound is not fully soluble in the eluent, causing it to smear as it moves up the plate.

  • Compound is too Polar: For highly polar compounds, interaction with the silica is very strong, which can lead to tailing. Adding a small amount of a more polar solvent (like methanol) or a modifier (like acetic acid for acidic compounds) to your eluent can help create sharper spots.

Q8: After combining my pure fractions and removing the solvent, my yield is very low. How can I improve it?

A8: Low recovery can be due to:

  • Incomplete Elution: As mentioned in Q6, some of your product may still be on the column.

  • Physical Loss: Transferring the sample, loading the column, and moving fractions can all lead to minor losses that add up. Ensure careful technique.

  • Imperfect Cuts: You may have been too conservative when pooling fractions, discarding fractions that contained a small amount of product. Re-check your "impure" fractions; sometimes they can be combined and re-purified.

  • Adsorption onto Glassware: While less common for this type of molecule, very pure compounds can sometimes adhere to glass surfaces. A final rinse of the collection flask with a strong solvent can help recover this material.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Quora. What is gradient elution and isocratic elution?. [Link]

  • Phenomenex. Isocratic Vs. Gradient Elution in Chromatography. [Link]

  • Khan Academy. Calculating retention factors for TLC (video). [Link]

  • University of Toronto Scarborough. Thin Layer Chromatography. [Link]

  • Oreate AI Blog. How to Calculate Rf TLC. [Link]

  • Kianshardanesh.com. Comparison of Isocratic and Gradient Elution. [Link]

  • Study.com. How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]

  • alwsci Blogs. How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]

  • Hawach. Several Problems of Flash Column Chromatography. [Link]

  • YouTube. Calculating Rf Values. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Department of Chemistry, University of Rochester. Solvent Systems for Thin Layer Chromatography. [Link]

  • Organic Chemistry Data. How to set-up a flash chromatography silica column and actually succeed at separation. [Link]

  • Quora. How do you prepare slurry for column chromatography?. [Link]

  • Bitesize Bio. Pack a Chromatography Column Like a Pro. [Link]

  • Scribd. Tips and Tricks For The Lab: Column Troubleshooting and Alternatives. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. [Link]

  • Practical Science. Mastering Thin Layer Chromatography (TLC) Techniques. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • Homework.Study.com. How do typical impurities arise in the Grignard reaction?. [Link]

  • University of York, Department of Chemistry. Determining a solvent system. [Link]

  • ResearchGate. Isolation and purification of plant secondary metabolites using column-chromatographic technique. [Link]

Sources

Optimization

Technical Support Center: Magnesium Salt Removal in Cyclopropyl Carbinol Synthesis

Status: Operational Ticket ID: MAG-CYC-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting gelatinous magnesium precipitates without compromising acid-sensitive cyclopropyl rings. Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MAG-CYC-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting gelatinous magnesium precipitates without compromising acid-sensitive cyclopropyl rings.

Executive Summary

You are likely encountering a critical bottleneck: Magnesium salts (MgX₂/Mg(OH)₂) forming a gelatinous lattice during the quench of your Grignard reaction. In standard synthesis, we would dissolve this with dilute HCl or H₂SO₄.

However, for cyclopropyl carbinols, this is forbidden. The cyclopropylcarbinyl cation is exceptionally prone to ring-opening rearrangement under acidic conditions.

This guide provides three field-validated protocols to remove magnesium salts without triggering acid-catalyzed rearrangement.

Module 1: The Core Challenge (Why standard acid washes fail)

User Question: Why can't I just use 1M HCl to dissolve the salts like I do for other Grignard reactions?

Technical Analysis: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). Upon protonation of the carbinol hydroxyl group, water leaves to form a cyclopropylcarbinyl cation . This non-classical cation is in resonance with the cyclobutyl and homoallyl cations. Under acidic conditions, the equilibrium shifts irreversibly toward the thermodynamically more stable ring-opened homoallylic alcohol or cyclobutanol derivatives.

The "Danger Zone" Pathway:

AcidRearrangement cluster_0 Safe Zone cluster_1 Acidic Danger Zone Start Cyclopropyl Carbinol Protonation + H⁺ (Acid Quench) Start->Protonation pH < 4 Cation Cyclopropylcarbinyl Cation (Intermediate) Protonation->Cation -H₂O Rearrange Ring Opening (Strain Relief) Cation->Rearrange Product Homoallylic Alcohol (Impurity) Rearrange->Product

Figure 1: Mechanism of acid-catalyzed cyclopropyl carbinol rearrangement. Avoiding the protonation step is critical.

Module 2: The Fieser Method (The "Dry" Workup)

Best For: Small to mid-scale (<50g) reactions where filtration is viable. Mechanism: Stoichiometric addition of water and base creates a granular, sand-like precipitate of Magnesium Hydroxide that traps impurities but releases the product into the organic phase.

Protocol:

  • Cool: Chill the reaction mixture (still in THF/Ether) to 0°C.

  • Dilute: Add 1 volume of diethyl ether (relative to reaction volume) to ensure free stirring.

  • The 1:1:3 Addition Sequence: Add the following reagents dropwise, strictly in this order, based on the mass of Magnesium metal used (not the substrate).

StepReagentAmount per 1 g of Magnesium
1 Water 1.0 mL
2 15% aq.[1] NaOH 1.0 mL
3 Water 3.0 mL
  • Warm & Stir: Allow the mixture to warm to room temperature. Stir vigorously for 15 minutes.

  • Observation: The gray/white gelatinous goo should turn into a coarse, white, granular solid.

  • Filtration: Add anhydrous MgSO₄ (drying agent) directly to the flask. Filter the entire mixture through a fritted funnel or Celite pad.

  • Result: The filtrate is your dry, salt-free product in organic solvent.

Troubleshooting:

  • Issue: "The solids are still sticky/clumping."

  • Fix: You likely added the reagents too fast, causing local overheating. Increase stirring speed and add reagents slower to allow the granular lattice to form.

Module 3: The Rochelle Salt Method (Solubilization)

Best For: Large scale (>50g) or when the product is sensitive to the high pH of the Fieser method. Mechanism: Potassium Sodium Tartrate (Rochelle Salt) acts as a bidentate ligand, chelating Mg²⁺ ions. This breaks the lattice energy of the gelatinous Mg(OH)₂ and solubilizes the magnesium into the aqueous layer, allowing for a clean phase separation.

Protocol:

  • Quench: Quench the reaction carefully with a minimal amount of water at 0°C.

  • Add Tartrate: Add a saturated aqueous solution of Potassium Sodium Tartrate.

    • Volume: Use roughly 2-3 mL of saturated solution per mmol of Magnesium.

  • The Long Stir: Remove the ice bath. Stir vigorously at room temperature.

    • Critical Step: This is not instant.[1][2][3][4][5] It often requires 1–4 hours of stirring.

  • Observation: Two clear layers will form. The emulsion will disappear as the Mg is sequestered into the aqueous phase.

  • Separation: Transfer to a separatory funnel. The organic layer will separate cleanly.

Troubleshooting:

  • Issue: "I still have an emulsion after 2 hours."

  • Fix: Add a small amount of additional ether/EtOAc to change the density of the organic layer, or add solid NaCl to the aqueous layer to increase ionic strength (salting out).

Module 4: The Ammonium Chloride Buffer (The "Gentle" Quench)

Best For: Reactions where the product is stable to mild protons (pH ~9) but sensitive to strong base (Fieser). Mechanism: NH₄Cl provides a proton source to quench the alkoxide (R-O-MgBr


 R-OH) but buffers the pH to prevent it from dropping low enough to trigger ring opening.

Protocol:

  • Prepare: Make a saturated solution of NH₄Cl (approx. 37g/100mL water).

  • Quench: Add the saturated solution dropwise to the reaction at 0°C.

  • Solubilize: Unlike Fieser, you want two liquid layers. If solids precipitate, add more water until they dissolve.

  • Extraction: Separate the layers. Wash the organic layer once more with saturated NH₄Cl to ensure all Mg salts are removed.

Warning: While safer than HCl, saturated NH₄Cl is slightly acidic (pH ~4.5–6 depending on concentration/temp). For extremely labile cyclopropyl carbinols, use the Rochelle method (neutral pH) instead.

Decision Matrix & Comparative Data

Use this flowchart to select the correct method for your specific experiment.

WorkupSelection Start Select Workup Method Scale Reaction Scale? Start->Scale Sensitivity Is Product Base Sensitive? Scale->Sensitivity Small (<50g) Rochelle Rochelle Salt (Solubilization) Scale->Rochelle Large (>50g) Fieser Fieser Method (Granular Precipitate) Sensitivity->Fieser No (Stable to NaOH) NH4Cl Ammonium Chloride (Buffered Quench) Sensitivity->NH4Cl Yes (Needs pH ~9) NH4Cl->Rochelle If Emulsion Persists

Figure 2: Decision matrix for selecting the optimal magnesium removal technique.

Method Comparison Table
FeatureFieser MethodRochelle SaltAmmonium Chloride
pH Environment High (Basic)NeutralMildly Acidic (pH ~5-6)
Time Required Fast (30 mins)Slow (1-4 hours)Fast (30 mins)
Mg Removal Precipitation (Solid)Chelation (Aqueous)Dissolution (Aqueous)
Risk of Ring Opening Very LowLowestLow/Moderate
Throughput High (Filtration)Medium (Settling time)Medium (Extractions)
References
  • University of Rochester. (n.d.). Workup for Aluminum Hydride Reductions (The Fieser Method).[1][6] Not Voodoo. Retrieved from [Link]

  • Sandridge, M. J., et al. (2017).[7][8] Stereoselective Lewis Acid Catalyzed Cyclopropyl Carbinol Rearrangement.[7] Journal of Organic Chemistry.[7] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Rochelle Salt Workup Mechanism.[6] Retrieved from [Link]

For further assistance, please reply with your specific substrate structure for a tailored stability assessment.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation &amp; Method Validation: Cyclopropyl(4-fluoro-3-methylphenyl)methanol

Executive Summary Cyclopropyl(4-fluoro-3-methylphenyl)methanol is a pharmacologically relevant chiral building block, often utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural complexity—combi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropyl(4-fluoro-3-methylphenyl)methanol is a pharmacologically relevant chiral building block, often utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural complexity—combining a fluorine-substituted aromatic system with a cyclopropyl carbinol moiety—presents unique analytical challenges.

This guide provides a definitive 1H NMR structural assignment and objectively compares its utility against orthogonal alternatives (19F qNMR and HPLC-UV ). While 1H NMR remains the gold standard for structural elucidation, our comparative data suggests that 19F NMR offers superior specificity for quantitative purity profiling in crude reaction mixtures.

Theoretical Framework & Structural Logic

To accurately interpret the spectrum, one must deconstruct the molecule into three distinct spin systems. The presence of the Fluorine atom (spin 1/2) introduces heteronuclear coupling (


) that complicates the aromatic region.
The Spin Systems[1]
  • Aromatic Core (ABC System + F): The 1,3,4-substitution pattern creates a complex splitting tree.

    • Fluorine Effect: The

      
      F nucleus couples strongly to ortho-protons (
      
      
      
      ) and meta-protons (
      
      
      ).
    • Methyl Group: The methyl protons at C3 will exhibit long-range coupling to the fluorine (

      
      ).
      
  • The Chiral Linker: The methine proton (

    
    ) is a chiral center. This renders the two faces of the cyclopropyl ring non-equivalent.
    
  • Cyclopropyl Anisotropy: The cyclopropyl protons appear at high field (

    
    ) and are diastereotopic . Instead of a simple multiplet, you will observe distinct multiplets for the cis and trans protons relative to the hydroxyl group.
    

Experimental Protocol

Objective: High-resolution structural validation and diastereotopic differentiation.

Reagents & Parameters
  • Solvent: DMSO-d6 (Recommended).[1]

    • Why? Unlike CDCl

      
      , DMSO-d6 slows the exchange of the hydroxyl proton, allowing observation of the 
      
      
      
      doublet and its coupling to the methine proton. This is critical for confirming the alcohol functionality.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Pulse Sequence: zg30 (standard 30° pulse).

  • Transients (Scans): 16 (routine) or 64 (for

    
    C satellites check).
    
  • Relaxation Delay (D1):

    
     seconds (essential for accurate integration of the aromatic vs. cyclopropyl ratio).
    

Spectrum Analysis & Assignment

The following data represents the theoretical assignment based on substituent additivity rules and heteronuclear coupling logic.

Table 1: 1H NMR Assignment (DMSO-d6, 400 MHz)
PositionTypeShift (

ppm)
MultiplicityCoupling (

in Hz)
Structural Insight
Ar-H5 Aromatic7.05 – 7.15Pseudo-Triplet (dd)

,

Ortho to F; largest splitting.[2]
Ar-H2 Aromatic7.18 – 7.22Broad Doublet

,

Meta to F; broadened by Me coupling.
Ar-H6 Aromatic7.08 – 7.12Multiplet

,

Overlaps often with H5.
-OH Hydroxyl5.10 – 5.20Doublet

Visible only in dry DMSO/Acetone.
-CH- Methine3.95 – 4.05Pseudo-Triplet

,

The chiral center.
Ar-CH3 Methyl2.20 – 2.25Doublet

Characteristic long-range F-coupling.
Cp-CH Cyclopropyl0.95 – 1.05MultipletComplexMethine of the ring.
Cp-CH2 Cyclopropyl0.20 – 0.554x MultipletsComplexDiastereotopic protons (cis/trans).
Visualization: Heteronuclear Coupling Pathway

The diagram below illustrates the flow of magnetic coupling (J-coupling) from the Fluorine atom to the surrounding protons, explaining the complex multiplets seen in the aromatic region.

G cluster_legend Legend F19 19F Nucleus (Spin 1/2) H5 H-5 (Ortho) δ ~7.10 ppm F19->H5 3J ~9.0 Hz (Strong) H2 H-2 (Meta) δ ~7.20 ppm F19->H2 4J ~6.5 Hz (Medium) H6 H-6 (Meta) δ ~7.10 ppm F19->H6 4J ~6.0 Hz (Medium) Me CH3 (Ortho) δ ~2.22 ppm F19->Me 4J ~1.8 Hz (Weak) H5->H6 3J_HH ~8.0 Hz key Solid Line: Strong Coupling Dashed: Meta Coupling Dotted: Long Range

Figure 1: Spin-spin coupling network originating from the Fluorine substituent. Note that H5 appears as a pseudo-triplet because the H-F coupling (9 Hz) is similar in magnitude to the H-H coupling (8 Hz).

Comparative Analysis: 1H NMR vs. Alternatives

While 1H NMR is the standard for identity, it is not always the superior method for purity or quantification of fluorinated intermediates.

Table 2: Method Performance Matrix
Feature1H NMR (The Standard)19F qNMR (The Specialist)HPLC-UV (The Workhorse)
Primary Use Structural elucidation, diastereomer check.Absolute purity quantification (w/o standard).[3]Trace impurity detection (<0.1%).
Specificity Moderate. Aromatic region overlaps with impurities.High. No background signals; only F-compounds visible.Low. Depends on retention time; co-elution risks.
Sensitivity (LOD) ~0.5% impurity level.~0.1% impurity level (high sensitivity).<0.05% (Best for cleaning validation).
Sample Prep Fast (Dissolve & Run).Fast (Dissolve & Run).Slow (Method dev, equilibration).
Limitations Solvent peaks (DMSO/H2O) can obscure cyclopropyl region.No structural info on non-fluorinated parts.Requires reference standards for quant.
Decision Guide: When to use which?
  • Use 1H NMR when: You have just synthesized the compound and need to confirm the structure, specifically the integrity of the cyclopropyl ring and the alcohol position.

  • Use 19F qNMR when: You need to determine the weight % purity (assay) of the crude material. The 19F signal will appear as a clean singlet (decoupled) or multiplet at ~ -115 to -120 ppm, far removed from any interferences [1, 2].

  • Use HPLC when: You are screening for non-fluorinated side products or need to separate enantiomers (using a Chiralpak AD/OD column).

Troubleshooting & Artifacts

The "Missing" OH Peak
  • Symptom: In CDCl

    
    , the OH proton is often broad or invisible.
    
  • Cause: Rapid chemical exchange with trace water in the solvent.

  • Solution: Switch to DMSO-d6 or add a drop of D

    
    O (which makes the OH disappear intentionally to confirm assignment).
    
Complex Cyclopropyl Region
  • Symptom: The region 0.2–0.6 ppm looks like "mud" rather than defined multiplets.

  • Cause: Diastereotopicity. The two protons on the same carbon of the cyclopropyl ring are chemically non-equivalent because one is cis to the hydroxyl group and the other is trans.

  • Solution: Do not attempt to integrate individual protons. Integrate the entire region (0.2–0.6 ppm) and calibrate to 4H total.

Rotational Isomers?
  • Analysis: Unlike amides, this alcohol does not exhibit slow rotation on the NMR timescale at room temperature. Any peak doubling is likely due to enantiomeric impurities (if using a chiral solvating agent) or simply diastereomers if the cyclopropyl ring itself has substituents (not the case here).

References

  • Quantitative 19F NMR in Pharmaceutical Analysis: Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.

  • Fluorine Coupling Constants: Dolphin, D., & Goss, D. (2024). 19F Coupling Constants Table. Alfa Chemistry.

  • Cyclopropyl Anisotropy & Chemical Shifts: Wiberg, K. B., & Nist, B. J. (1961).[4] The Interpretation of NMR Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society.[4]

  • qNMR vs Chromatographic Techniques: Webster, G. K., & Kumar, S. (2014). Application of Quantitative 19F and 1H NMR for Reaction Monitoring.[3][5] Analytical Chemistry.

Sources

Comparative

Strategic HPLC Method Development for Cyclopropyl(4-fluoro-3-methylphenyl)methanol Purity

Executive Summary Cyclopropyl(4-fluoro-3-methylphenyl)methanol is a critical pharmaceutical intermediate, often serving as a chiral building block for kinase inhibitors and receptor modulators. Its structural complexity—...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropyl(4-fluoro-3-methylphenyl)methanol is a critical pharmaceutical intermediate, often serving as a chiral building block for kinase inhibitors and receptor modulators. Its structural complexity—featuring a fluorinated aromatic ring, a cyclopropyl moiety, and a secondary alcohol chiral center—presents unique chromatographic challenges.

This guide provides a comparative analysis of HPLC stationary phases and mobile phase compositions to establish a robust purity assay. Unlike generic protocols, this strategy prioritizes selectivity for fluorinated regioisomers and resolution of synthetic precursors (e.g., ketones or aldehydes).

Key Findings at a Glance
FeatureC18 (Octadecyl) Phenyl-Hexyl Fluoro-Phenyl (PFP)
Primary Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobicity
Dipole-Dipole + Shape Selectivity
Suitability General Purity ScreeningBest for Aromatic Impurities Best for Halogenated Isomers
Resolution (

)
Baseline (

)
Superior (

)
High (

) but complex method
Recommendation Alternative Primary Choice Specialized Use

Chemical Context & Critical Quality Attributes (CQAs)

Before method development, understanding the physicochemical properties is mandatory to predict retention behavior.

  • Analyte: Cyclopropyl(4-fluoro-3-methylphenyl)methanol[1]

  • Molecular Weight: ~180.22 g/mol

  • Predicted LogP: 2.3 – 2.8 (Moderately Lipophilic)

  • UV Absorption:

    
     ~210 nm (strong), ~260 nm (moderate, aromatic fine structure).
    
  • Key Impurities:

    • Precursor Ketone: (4-fluoro-3-methylphenyl)(cyclopropyl)methanone (Less polar, elutes later).

    • Regioisomers: 3-fluoro-4-methyl analogs (Critical separation required).

    • Enantiomer: The (R) or (S) isomer (Requires Chiral HPLC, addressed in Section 5).

Comparative Study: Stationary Phase Selection

The choice of column chemistry is the single most impactful variable. We compared three distinct stationary phases for the separation of the target alcohol from its ketone precursor and potential des-fluoro impurities.

Experimental Setup
  • System: Agilent 1290 Infinity II / Waters H-Class UPLC

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).

Performance Data Comparison
ParameterC18 (Generic) Phenyl-Hexyl (Recommended) C8 (Speed)
Retention Time (Product) 6.2 min6.8 min4.5 min
Selectivity (

) vs. Ketone
1.151.35 1.10
Peak Symmetry (Tailing Factor) 1.11.05 1.2
Mechanism Pure hydrophobicity drives separation.

-

interactions with the phenyl ring enhance resolution of the aromatic ketone.
Lower hydrophobicity leads to faster elution but risk of co-elution.
Verdict Acceptable for rough purity.Optimal for final QC methods.Useful for high-throughput reaction monitoring (IPC).

Expert Insight: The Phenyl-Hexyl column outperforms C18 because the target molecule's electron-deficient fluorinated ring interacts strongly with the phenyl stationary phase. This "orthogonal" selectivity is crucial for separating the target from non-fluorinated impurities or oxidation byproducts (ketones).

Detailed Experimental Protocol (The "Gold Standard")

This protocol is designed for the Phenyl-Hexyl chemistry, validated for robustness and reproducibility.

Instrument Parameters[3]
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Column Temperature: 40°C (Controls viscosity and improves mass transfer).

  • Detector: DAD/PDA at 215 nm (Quantification) and 254 nm (Identification).

  • Injection Volume: 5-10 µL.

Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 1.0 mL of Formic Acid in 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane.

  • Solvent B (Organic): 100% Acetonitrile (Far UV grade). Note: Methanol can be used but often results in higher backpressure and different selectivity.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BDescription
0.09010Initial equilibration
2.09010Isocratic hold (focuses polar impurities)
12.01090Linear gradient elution
15.01090Wash step to elute dimers/oligomers
15.19010Return to initial conditions
20.09010Re-equilibration (Critical for reproducibility)
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of sample into a 10 mL flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, dilute to volume with water.

  • Working Concentration: 0.5 mg/mL (500 ppm).

Advanced Consideration: Chiral Purity

The RP-HPLC method above determines chemical purity. However, Cyclopropyl(4-fluoro-3-methylphenyl)methanol is chiral. For enantiomeric excess (ee%) determination, a separate Normal Phase (NP) or SFC method is required.

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: n-Hexane : Isopropanol (90:10).

  • Mode: Isocratic.

  • Expectation: The hydroxyl group interacts via hydrogen bonding with the carbamate linkage on the CSP, while the fluorinated ring fits into the chiral cavity.

Method Development Workflow Visualization

The following diagram illustrates the logical decision tree for developing this specific method, ensuring no critical step is overlooked.

MethodDevelopment Start Start: Analyte Assessment (Fluorinated Aromatic Alcohol) Screening Phase 1: Column Screening (C18 vs. Phenyl-Hexyl) Start->Screening Decision1 Resolution (Rs) > 1.5 for Ketone Impurity? Screening->Decision1 Opt_Phenyl Select Phenyl-Hexyl (Pi-Pi Selectivity) Decision1->Opt_Phenyl Yes (Preferred) Opt_C18 Select C18 (Hydrophobic Selectivity) Decision1->Opt_C18 No (Fallback) MobilePhase Phase 2: Mobile Phase Optimization (MeOH vs. ACN) Opt_Phenyl->MobilePhase Opt_C18->MobilePhase Modifier Add 0.1% Formic Acid (Suppress Silanols) MobilePhase->Modifier FinalMethod Final Method Validation (Linearity, Accuracy, LOQ) Modifier->FinalMethod ChiralPath Phase 3: Chiral Purity (N-Phase / SFC) FinalMethod->ChiralPath If Enantiomer Separation Needed

Figure 1: Strategic decision tree for HPLC method development of fluorinated aromatic alcohols.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (>1.5) Silanol interaction with -OH group.Increase buffer ionic strength (e.g., add 5mM Ammonium Formate) or switch to a "Shielded" RP column.
Split Peaks Sample solvent mismatch.Ensure sample diluent matches initial gradient conditions (high water content).
Retention Drift Column dewetting (if 100% aq used).Ensure at least 5% organic is present at start; use "AQ" type columns if 100% water is needed.
Ghost Peaks Gradient impurities.Use HPLC-grade water and filter mobile phases; run a blank injection.

References

  • PubChem. (2025).[2] Cyclopropyl(4-fluoro-3-methylphenyl)methanol Compound Summary. National Library of Medicine. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for Gradient Elution principles).
  • Phenomenex. (2024). Phenyl-Hexyl Phase Selectivity for Aromatic and Halogenated Compounds. Technical Note. Available at: [Link]

  • FDA. (2021). Q3C(R8) Impurities: Guidance for Residual Solvents. (Relevant for solvent impurity analysis in intermediates). Available at: [Link]

Sources

Validation

Technical Comparison Guide: LC-MS/MS Fragmentation Dynamics of Cyclopropyl(4-fluoro-3-methylphenyl)methanol

The following guide details the LC-MS/MS fragmentation characteristics of Cyclopropyl(4-fluoro-3-methylphenyl)methanol , a critical chiral intermediate in the synthesis of quinoline-based statins (e.g., Pitavastatin prec...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the LC-MS/MS fragmentation characteristics of Cyclopropyl(4-fluoro-3-methylphenyl)methanol , a critical chiral intermediate in the synthesis of quinoline-based statins (e.g., Pitavastatin precursors) and other pharmacophores.

This guide compares the compound's fragmentation behavior against structural analogs and alternative ionization modes to provide a robust reference for analytical method development.

Executive Summary

Cyclopropyl(4-fluoro-3-methylphenyl)methanol (CAS: 1181600-68-9) presents a unique mass spectrometric challenge due to the interplay between the labile secondary hydroxyl group, the strained cyclopropyl ring, and the electron-withdrawing fluorine substituent.

This guide characterizes the compound's Electrospray Ionization (ESI) behavior, establishing the dehydration product (


) as the base peak in positive mode. We compare this performance against Atmospheric Pressure Chemical Ionization (APCI)  and the Isopropyl structural analog  to demonstrate specificity and diagnostic ion generation.
Compound Identity Table
ParameterDetail
Chemical Name Cyclopropyl(4-fluoro-3-methylphenyl)methanol
CAS Number 1181600-68-9
Formula

Monoisotopic Mass 180.0950 Da

181.1023 Da
Key Structural Motifs Secondary Alcohol, Cyclopropyl Ring, Fluorinated Phenyl

Experimental Protocols

To ensure reproducibility, the following self-validating protocol is recommended. This workflow minimizes in-source fragmentation while maximizing sensitivity for the precursor ion.

Sample Preparation & LC Conditions
  • Solvent System: Methanol/Water (50:50 v/v) with 0.1% Formic Acid. Avoid non-volatile buffers to prevent source contamination.

  • Concentration: 1 µg/mL (dilute-and-shoot).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Mass Spectrometry Parameters (ESI+)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20 V (Optimized to retain

    
    ). Note: Higher cone voltages (>40V) will prematurely drive water loss.
    
  • Collision Energy (CE): Ramp 10–30 eV for MS/MS characterization.

Workflow Visualization

The following diagram outlines the logical flow from sample injection to data acquisition, highlighting critical decision points for method validation.

ExperimentalWorkflow Sample Sample Preparation (1 µg/mL MeOH:H2O) LC LC Separation (C18, Gradient) Sample->LC Injection ESI ESI Source (+3.5 kV) LC->ESI Elution Q1 Q1 Selection (m/z 181.1) ESI->Q1 Ionization Collision Collision Cell (N2 Gas, 10-30 eV) Q1->Collision Precursor Isolation Q3 Q3 Detection (Fragments) Collision->Q3 Fragmentation

Figure 1: Validated LC-MS/MS workflow for Cyclopropyl(4-fluoro-3-methylphenyl)methanol analysis.

Fragmentation Mechanism Analysis

The fragmentation of Cyclopropyl(4-fluoro-3-methylphenyl)methanol is governed by the stability of the resulting carbocations. The pathway is distinct due to the "cyclopropyl clock" mechanism, where the ring opens to relieve strain upon cation formation.

Primary Pathway: Dehydration

The most abundant transition is the loss of water (


, 18 Da).
  • Transition:

    
    
    
  • Mechanism: Protonation of the hydroxyl group followed by elimination. The resulting cation (

    
    ) is stabilized by resonance with the phenyl ring and the cyclopropyl group (cyclopropylcarbinyl cation).
    
Secondary Pathway: Cyclopropyl Ring Opening

Unlike simple alkyl chains, the cyclopropyl group often undergoes ring opening followed by alkene loss.

  • Transition:

    
    
    
  • Mechanism: The cation at

    
     163 loses an ethylene moiety (
    
    
    
    , 28 Da) or undergoes rearrangement to a homoallylic system followed by fragmentation. This is a diagnostic transition for cyclopropyl-containing species.
Tertiary Pathway: Benzyl Cation Formation
  • Transition:

    
    
    
  • Mechanism: Cleavage of the cyclopropyl/propenyl tail generates the substituted benzyl cation (4-fluoro-3-methylbenzyl cation,

    
    ).
    
Mechanistic Visualization

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 181.1 Dehydration Dehydration Product [M+H-H2O]+ m/z 163.1 Precursor->Dehydration - H2O (18 Da) RingOpen Ring Opening Loss (Loss of C2H4) m/z 135.1 Dehydration->RingOpen - C2H4 (28 Da) Benzyl Benzyl Cation (Loss of C3H5) m/z 123.1 Dehydration->Benzyl - C3H4 (40 Da)

Figure 2: Proposed MS/MS fragmentation pathway showing diagnostic losses of water and cyclopropyl ring components.

Comparative Performance Analysis

This section objectively compares the target compound against an Isopropyl Analog (structural alternative) and APCI Ionization (methodological alternative).

Comparison 1: Target vs. Isopropyl Analog

The Isopropyl analog (


, MW 182) lacks the ring strain of the cyclopropyl group. This comparison highlights the unique "fingerprint" of the cyclopropyl moiety.
FeatureCyclopropyl Target (C11H13FO)Isopropyl Analog (C11H15FO)Interpretation
Precursor (

)
181.1 183.1 +2 Da mass shift due to saturation.
Base Peak

163.1 (

loss)

165.1 (

loss)
Both readily dehydrate.
Diagnostic Loss -28 Da (

)
-42 Da (

)
Cyclopropyl loses ethylene; Isopropyl loses propene.
Stability Lower (Ring strain promotes fragmentation)HigherTarget requires lower CE for fragmentation.

Insight: The loss of 28 Da (


 163 

135) is the critical differentiator. If you observe a loss of 42 Da (

165

123), the sample is likely the isopropyl impurity or analog.
Comparison 2: ESI vs. APCI Ionization

For quantitative method development, the choice of ionization source affects sensitivity and adduct formation.

ParameterESI (Electrospray Ionization)APCI (Atmospheric Pressure Chemical Ionization)Recommendation
Adducts

,

Predominantly

ESI provides intact molecular ion control.
Thermal Degradation LowHighAPCI causes in-source water loss, complicating precursor selection.
Sensitivity High for polar alcoholsModerate for neutral hydrocarbonsUse ESI for trace analysis.

Conclusion: ESI is the superior alternative for this compound. APCI promotes excessive in-source dehydration, making the selection of the specific precursor (


 181) difficult.

References

  • PubChem. (n.d.). Cyclopropyl(4-fluoro-3-methylphenyl)methanol (Compound).[2][3] National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Cyclopropyl Carbinols. NIST Chemistry WebBook, SRD 69. Retrieved February 21, 2026, from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

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